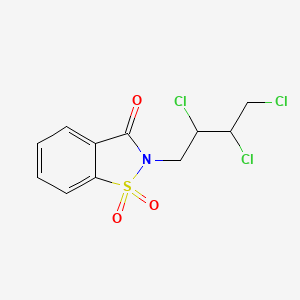
2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a chemical compound that belongs to the class of benzisothiazole derivatives This compound is characterized by the presence of a trichlorobutyl group attached to a benzisothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione typically involves the reaction of 2,3,4-trichlorobutylamine with 1,2-benzisothiazole-1,1,3(2H)-trione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, time, and the choice of solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trichlorobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The choice of reagents and reaction conditions depends on the desired transformation and the specific functional groups present in the compound.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzisothiazole compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(2,3,4-trichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione can be compared with other benzisothiazole derivatives to highlight its uniqueness. Similar compounds include:
- 2-(2,3-dichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione
- 2-(2,4-dichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione
- 2-(3,4-dichlorobutyl)-1H-1,2-benzisothiazole-1,1,3(2H)-trione
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different substituents on the butyl group can significantly influence the properties and behavior of these compounds.
Properties
IUPAC Name |
1,1-dioxo-2-(2,3,4-trichlorobutyl)-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3NO3S/c12-5-8(13)9(14)6-15-11(16)7-3-1-2-4-10(7)19(15,17)18/h1-4,8-9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRFLYGBNUEZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(C(CCl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-({2-oxo-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}methyl)furan-2-carboxylate](/img/structure/B2514503.png)
![Ethyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2514506.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(pentyloxy)benzamide](/img/structure/B2514507.png)
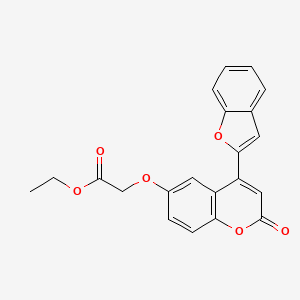
![8-(oxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2514509.png)
![N-cyclopentyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514513.png)
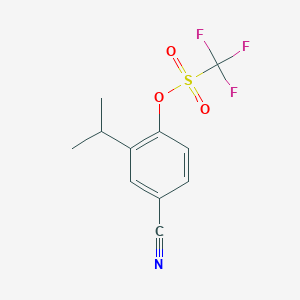
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-methyl-N-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}azetidin-3-amine](/img/structure/B2514516.png)
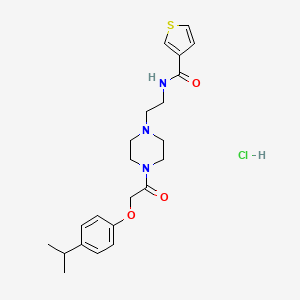
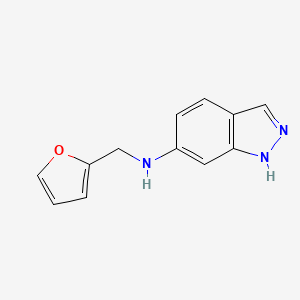
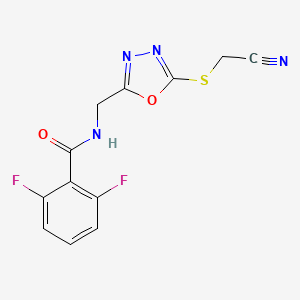
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2514522.png)
